1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(4-Ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring and an ethoxyphenyl group. Its applications span across chemistry, biology, medicine, and industry, making it a compound of interest for researchers and professionals alike.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxybenzoic acid and hydrazine hydrate.
Condensation Reaction: The 4-ethoxybenzoic acid is first converted to its hydrazide derivative through a condensation reaction with hydrazine hydrate.
Cyclization: The resulting hydrazide is then cyclized using a suitable cyclization agent, such as sodium nitrite and hydrochloric acid, to form the triazole ring.
Carboxylation: Finally, the triazole ring is carboxylated to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to convert the triazole ring into other functional groups.
Substitution: Substitution reactions can introduce different substituents onto the phenyl ring or the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Derivatives with different substituents on the phenyl or triazole ring.
Scientific Research Applications
1-(4-Ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules and cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is similar to other triazole derivatives, such as 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid and 1-(4-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. These compounds share the triazole ring structure but differ in their substituents on the phenyl ring. The presence of the ethoxy group in this compound imparts unique chemical and biological properties, making it distinct from its counterparts.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-9-5-3-8(4-6-9)14-7-10(11(15)16)12-13-14/h3-7H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRYLLXUYOWNOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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